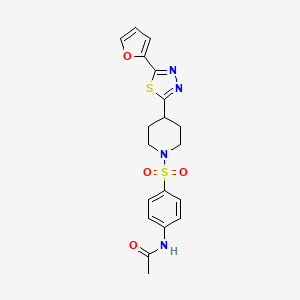
N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a furan ring, a thiadiazole ring, a piperidine ring, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and thiadiazole rings, along with the piperidine ring, contribute to the compound’s rigidity and complexity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group might undergo substitution reactions, and the acetamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : The compound and its derivatives are synthesized through various chemical reactions. For instance, a study detailed the synthesis of a related compound by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, showcasing the structural complexity and the ability to form centrosymmetric dimers via hydrogen bonds (Ismailova et al., 2014).
Characterization and Molecular Interactions : The characterization of these compounds, often involving NMR, IR, and mass spectrometry, helps understand their molecular structure and potential interactions. For example, derivatives have been evaluated for their structure-activity relationships, revealing insights into their potential pharmacological activities (Shukla et al., 2012).
Potential Bioactivity
Antibacterial Activity : Some derivatives have been screened for antibacterial activity, indicating moderate to significant effectiveness against various bacterial strains. For instance, specific acetamide derivatives showed notable antibacterial potentials against Gram-negative and Gram-positive bacteria, highlighting their potential therapeutic applications (Khalid et al., 2016).
Enzyme Inhibition : Research into the enzyme inhibitory effects of these compounds, particularly against carbonic anhydrase, has demonstrated their potential in treating disorders such as glaucoma, epilepsy, and cancer. Notably, some 1,3,4-thiadiazole derivatives were found to be effective inhibitors, outperforming standard inhibitors in certain cases (Altıntop et al., 2017).
Anticancer Activity : There's evidence suggesting the anticancer potential of these compounds. For instance, certain derivatives exhibited inhibitory activity against human breast cancer cell lines, underscoring the therapeutic promise of these molecules in oncology applications (Al-Said et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMQDGNYVYONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

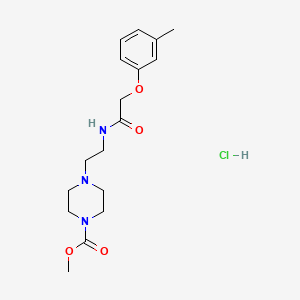
![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
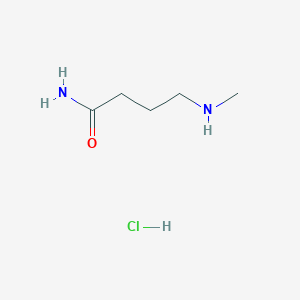
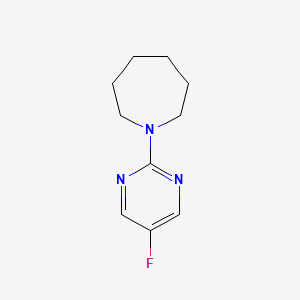
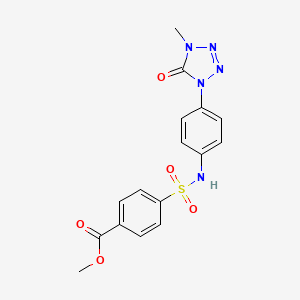
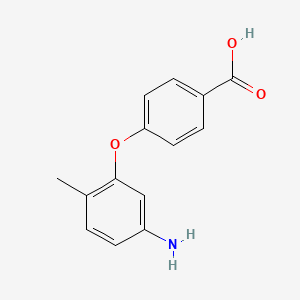
![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
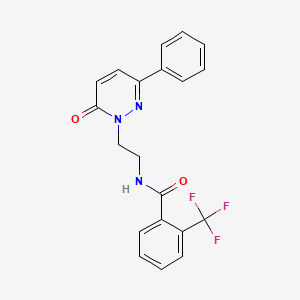
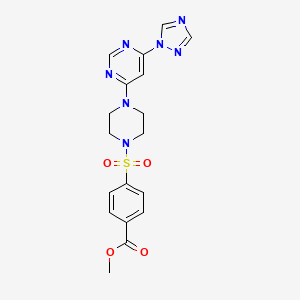
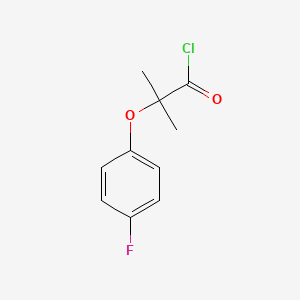
![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)